N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide
Overview
Description
N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide: is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a benzimidazole ring substituted with a propyl group and an ethyl formamide group, making it a unique compound with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by the introduction of the propyl and ethyl formamide groups. The reaction conditions often include:
Condensation Reaction: o-Phenylenediamine is reacted with formic acid or trimethyl orthoformate in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Substitution Reaction: The benzimidazole ring is then alkylated with propyl bromide or propyl chloride in the presence of a base like potassium carbonate.
Formylation: The final step involves the formylation of the ethyl group using formamide or a formylating agent such as formic acid.
Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products:
N-oxides: Formed from oxidation reactions.
Reduced Derivatives: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Anticancer Activity: Research has shown that benzimidazole derivatives, including this compound, have potential anticancer activity by inhibiting cell proliferation.
Medicine:
Antiparasitic Agents: Benzimidazole derivatives are known for their antiparasitic properties, and this compound can be explored for the treatment of parasitic infections.
Industry:
Mechanism of Action
The mechanism of action of N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways such as the apoptotic pathway, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound of N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide, known for its broad range of biological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position of the benzimidazole ring, exhibiting diverse pharmacological properties.
Imidazole Derivatives: Compounds with an imidazole ring, similar to benzimidazoles, used in various therapeutic applications.
Uniqueness:
Structural Features: The presence of the propyl and ethyl formamide groups in this compound provides unique chemical properties and potential biological activities compared to other benzimidazole derivatives.
Biological Activity: The compound’s unique structure allows it to interact with specific molecular targets, leading to distinct pharmacological effects.
Properties
IUPAC Name |
N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-8-16-12-7-5-4-6-11(12)15-13(16)10(2)14-9-17/h4-7,9-10H,3,8H2,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVZFWVSAJOUIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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